molecular formula C7H15Cl2N3S B1519930 N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine dihydrochloride CAS No. 1158234-43-5

N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine dihydrochloride

Cat. No.: B1519930
CAS No.: 1158234-43-5
M. Wt: 244.18 g/mol
InChI Key: YTFQVKPKAXWKTQ-UHFFFAOYSA-N
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Description

N-{[4-(Aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine dihydrochloride (CAS 1158234-43-5) is a high-purity chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This dihydrochloride salt features a 1,3-thiazole core, a privileged scaffold commonly found in bioactive molecules . The structure incorporates both aminomethyl and dimethylaminomethyl functional groups, making it a valuable and versatile building block for the synthesis of more complex molecules. Its primary research application lies in its role as a key intermediate in the development of potent Vascular Adhesion Protein-1 (VAP-1) inhibitors . VAP-1 is a semicarbazide-sensitive amine oxidase (SSAO) that is a promising therapeutic target for a range of inflammatory and vascular diseases . Inhibiting VAP-1 activity has potential for the prevention or treatment of conditions such as macular edema, diabetic retinopathy, and various chronic inflammatory diseases . Furthermore, derivatives based on the 2-aminothiazole scaffold are actively investigated for their utility as tubulin polymerization inhibitors, which disrupt microtubule dynamics in cancer cells and represent a promising approach for developing novel anticancer agents . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3S.2ClH/c1-10(2)4-7-9-6(3-8)5-11-7;;/h5H,3-4,8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFQVKPKAXWKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC(=CS1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Thiazole Intermediate

The initial step involves the construction of the 1,3-thiazole ring bearing a 4-(aminomethyl) substituent. This is commonly achieved by:

  • Reacting appropriate α-haloketones or α-haloaldehydes with thiourea or related sulfur-nitrogen nucleophiles under controlled conditions.
  • The aminomethyl group is introduced either by reduction of a corresponding nitrile or by direct substitution on a halomethyl precursor.

Formation of the Dihydrochloride Salt

The final compound is isolated as the dihydrochloride salt by:

  • Treating the free base with hydrochloric acid gas or aqueous hydrochloric acid.
  • This salt form enhances the compound’s stability, solubility, and ease of handling.

Representative Synthetic Procedure (Based on ChemBK Data)

Step Reagents & Conditions Description
1 Reaction of dimethylamine with 1,3-thiazol-2-ylmethyl halide Formation of N,N-dimethylaminomethyl-thiazole intermediate
2 Isolation and purification of intermediate Crystallization or extraction
3 Treatment with HCl (gas or aqueous) Formation of dihydrochloride salt
4 Drying and storage at room temperature Final product obtained as a stable solid

Research Findings and Optimization Insights

  • Reducing Agents: Sodium triacetoxyborohydride and sodium cyanoborohydride are preferred for reductive amination due to their mildness and selectivity, avoiding over-reduction or side reactions.
  • Solvent Choice: Organic solvents such as dimethylformamide, tetrahydrofuran, or toluene are commonly used to optimize solubility and reaction rates.
  • Temperature Control: Reactions are typically conducted at ambient to slightly elevated temperatures (20–40 °C) to balance reaction kinetics and minimize decomposition.
  • Salt Formation: The dihydrochloride salt is preferred over other acid salts (e.g., trifluoroacetic acid salts) for its superior stability and ease of crystallization.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Notes
Dimethylamine source Aqueous or anhydrous dimethylamine Purity affects yield
Reducing agent Sodium triacetoxyborohydride or cyanoborohydride Selectivity for reductive amination
Solvent DMF, THF, or toluene Solvent polarity influences reaction rate
Temperature 20–40 °C Higher temps may cause side reactions
Acid for salt formation HCl (gas or aqueous) Forms stable dihydrochloride salt
Reaction time Several hours (4–24 h) Monitored by TLC or HPLC

Chemical Reactions Analysis

Scientific Research Applications

Pharmacological Research

N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine dihydrochloride has been studied for its potential pharmacological effects. Its thiazole ring structure is known to contribute to various biological activities, including antimicrobial and antifungal properties. Research indicates that compounds with similar structures can inhibit bacterial growth and may serve as lead compounds in drug development .

Biochemical Studies

This compound is utilized in biochemical assays and proteomics research. Its ability to interact with specific proteins makes it valuable for studying protein functions and interactions within biological systems. The compound's structural characteristics allow it to bind to amino acids, which can be exploited in enzyme inhibition studies .

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex thiazole derivatives. These derivatives are often explored for their potential therapeutic applications, including their roles as anti-cancer agents and in the treatment of neurodegenerative diseases .

Material Science

The compound's unique chemical properties have also led to its exploration in material science, particularly in the development of functionalized polymers and nanomaterials. The incorporation of thiazole derivatives into polymer matrices can enhance material properties such as thermal stability and mechanical strength .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial activity of thiazole derivatives against various bacterial strains. The results indicated that compounds similar to this compound exhibited significant antibacterial activity, suggesting its potential as a scaffold for developing new antibiotics .

Case Study 2: Enzyme Inhibition

Another research focused on the inhibition of specific enzymes by thiazole-containing compounds. The study demonstrated that this compound effectively inhibited enzyme activity in vitro, highlighting its potential role in therapeutic applications targeting metabolic pathways .

Mechanism of Action

The mechanism of action of this compound depends on its specific application:

  • Enzyme Inhibition: It can bind to enzyme active sites, particularly those involving thiazole-like structures, inhibiting their activity.

  • Cellular Pathways: The aminomethyl and dimethylamine groups can interact with cellular receptors or transporters, modulating signaling pathways or cellular uptake.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A detailed comparison of structurally related thiazole derivatives is provided below, focusing on substituents, physicochemical properties, and applications:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Applications
N-{[4-(Aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine dihydrochloride 4-aminomethyl, 2-(dimethylaminomethyl) C₇H₁₅Cl₂N₃S 244.19 1158234-43-5 Research intermediate; bioactive small molecule synthesis
N-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine hydrochloride 4-chloromethyl, 2-(dimethylaminomethyl) C₇H₁₂Cl₂N₂S 227.16 82586-71-8 Precursor for pharmaceutical synthesis (e.g., Nizatidine impurity)
N,N-Dimethyl-1-(4-methyl-1,3-thiazol-2-yl)pyrazol-4-amine dihydrochloride 4-methylthiazole, pyrazole-linked dimethylamine C₉H₁₄Cl₂N₄S 285.22 28469-09-2 Unspecified research applications; structural diversity studies
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 4-(2-chlorophenyl), 2-morpholinoacetamide C₁₅H₁₅ClN₃O₂S 340.82 338749-93-2 Potential pesticidal/biological activity studies
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-dichlorophenyl, acetamide-linked thiazole C₁₁H₈Cl₂N₂OS 303.16 Not provided Crystal structure studies; ligand coordination research

Key Differences and Implications

Substituent Reactivity: The aminomethyl group in the target compound enhances nucleophilicity, making it more reactive than the chloromethyl analogue (CAS: 82586-71-8). This difference is critical in medicinal chemistry, where the aminomethyl group allows for conjugation with carboxylic acids or carbonyl-containing molecules . The chloromethyl analogue serves as a key impurity in the synthesis of Nizatidine, a histamine H₂-receptor antagonist, but lacks the versatility of the aminomethyl derivative for further modifications .

In contrast, the dimethylamine group in the target compound may favor interactions with enzymes or receptors in biochemical pathways . Thiazoles with dichlorophenyl substituents (e.g., CAS: 338749-93-2) show strong intermolecular interactions (N–H⋯N hydrogen bonds), influencing their crystallinity and stability .

Physicochemical Properties :

  • The dihydrochloride salt form of the target compound improves water solubility compared to neutral thiazole derivatives, facilitating its use in aqueous reaction conditions .
  • The pyrazole-thiazole hybrid (CAS: 28469-09-2) has a higher molecular weight (285.22 g/mol) due to the pyrazole ring, which may reduce membrane permeability compared to simpler thiazole derivatives .

Synthetic Utility: The chloromethyl derivative (CAS: 82586-71-8) is synthesized via alkylation of thiazole intermediates, while the aminomethyl analogue requires additional steps, such as reductive amination or protection/deprotection strategies . Derivatives like 2-(3,4-dichlorophenyl)acetamide (CAS: Not provided) are synthesized via carbodiimide-mediated coupling, a method applicable to the target compound for introducing amide-linked functionalities .

Biological Activity

N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine dihydrochloride, a compound with the CAS number 1158234-43-5, has garnered attention for its biological activity. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C7H15Cl2N3S
  • Molecular Weight : 244.19 g/mol
  • CAS Number : 1158234-43-5

The compound features a thiazole ring, which is known for its role in various biological activities due to its ability to interact with biological macromolecules.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The thiazole moiety may interact with enzyme active sites, inhibiting their function.
  • Receptor Modulation : It may act as a ligand for various receptors, influencing signal transduction pathways.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological properties:

  • Antimicrobial Activity : Studies have shown that thiazole derivatives can possess significant antimicrobial properties, suggesting potential applications in treating infections.
  • Cytotoxicity : Preliminary studies indicate cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cells
Enzyme InhibitionInhibits specific metabolic enzymes

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at a pharmaceutical lab, this compound was tested against various bacterial strains. Results indicated that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Case Study 2: Cytotoxic Effects on Cancer Cells

A recent investigation evaluated the cytotoxic effects of this compound on HeLa and MCF-7 cancer cell lines. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, alongside increased markers of apoptosis. These findings suggest potential applications in cancer therapy.

Research Findings Summary

Research has demonstrated that compounds similar to this compound often engage in non-covalent interactions with cellular components. This characteristic is crucial for their biological activity and therapeutic potential.

Q & A

Q. What are the challenges in crystallizing this compound for structural studies?

  • Methodological Answer : The hydrochloride salt’s polarity complicates crystallization. Strategies include:
  • Solvent Screening : Use ethanol/ethyl acetate mixtures for slow vapor diffusion.
  • Counterion Exchange : Replace Cl⁻ with less chaotropic ions (e.g., PF₆⁻) via ion-exchange resin.
  • Cryo-Cooling : Prevents crystal degradation during X-ray data collection (100 K) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine dihydrochloride
Reactant of Route 2
N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine dihydrochloride

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